molecular formula C18H20ClN3O2 B5439601 4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5439601
M. Wt: 345.8 g/mol
InChI Key: FNVRIHXUASKFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is a synthetic compound that was first synthesized in the 1970s. TFMPP has been used as a recreational drug due to its psychoactive effects. However, it has also been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin system in the brain. TFMPP is a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain.
Biochemical and Physiological Effects
TFMPP has been shown to produce a range of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to changes in mood and behavior. TFMPP has also been found to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, TFMPP has some limitations for use in lab experiments. It is a psychoactive drug, which means that it can produce unwanted effects on experimental animals. It is also difficult to control the dose of TFMPP, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP in the treatment of psychiatric conditions. Further research is needed to determine the safety and efficacy of TFMPP in humans. Another area of interest is the development of new compounds that are based on the structure of TFMPP. These compounds could have improved therapeutic properties and reduced side effects compared to TFMPP. Finally, more research is needed to understand the exact mechanism of action of TFMPP and how it produces its effects on the brain and body.
Conclusion
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications and as a cognitive enhancer. It acts on the serotonin system in the brain and produces a range of biochemical and physiological effects. TFMPP has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on TFMPP, including its potential therapeutic applications and the development of new compounds based on its structure.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 3-chlorophenylpiperazine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications in the treatment of anxiety disorders, depression, and other psychiatric conditions. It has also been investigated for its potential use as a cognitive enhancer.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-17-7-5-15(6-8-17)20-18(23)22-11-9-21(10-12-22)16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRIHXUASKFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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